4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
4-[[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-5,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4S/c1-13-14(2)21-12-22-19(13)27-11-15-6-8-23(9-7-15)28(24,25)18-10-16(20)4-5-17(18)26-3/h4-5,10,12,15H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLWINAWZVLEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperidine under basic conditions to form the sulfonyl piperidine intermediate.
Synthesis of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors, such as 2,4-diamino-5,6-dimethylpyrimidine.
Coupling Reaction: The final step involves the coupling of the piperidine intermediate with the pyrimidine intermediate using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine serves as a versatile building block for synthesizing more complex molecules. It is used to study reaction mechanisms and develop new synthetic methodologies. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution.
Biology
The compound has potential applications in biological research as a probe or ligand in biochemical assays. Its ability to interact with specific molecular targets allows researchers to investigate biological pathways and enzyme activities. The sulfonyl group enhances its binding affinity to target proteins, making it useful in studying protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential. Preliminary studies suggest it may target specific enzymes or receptors involved in disease pathways. Its unique structure may lead to the development of novel drugs with improved efficacy against various diseases.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Activity : Research demonstrated that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines. The mechanism involved the inhibition of specific signaling pathways crucial for cancer cell survival.
- Antimicrobial Properties : Studies indicated that the compound showed promising activity against a range of pathogens. Its ability to disrupt bacterial cell wall synthesis was a key factor in its antimicrobial efficacy.
- Neuropharmacological Effects : Investigations into the compound's effects on neurotransmitter systems revealed potential applications in treating neurological disorders. The modulation of receptor activities suggests it could be beneficial in managing conditions such as anxiety and depression.
Mechanism of Action
The mechanism of action of 4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The piperidine moiety may enhance binding affinity through hydrophobic interactions, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Structural Analogues with Piperidine-Sulfonyl Linkages
- 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (CAS 1316226-00-2): This compound () shares a pyrimidine core and a sulfonylated piperidine. However, the sulfonyl group is a simple methyl substituent instead of the 5-chloro-2-methoxyphenyl group. The chloro and methyl groups on pyrimidine may enhance metabolic stability compared to the target compound’s 5,6-dimethyl substitution .
4,4'-(1,4-Piperazinediyl)bis[6-chloro-2-(methylthio)pyrimidine] (CAS 339017-81-1) :
This bis-pyrimidine derivative () uses a piperazine linker and methylthio substituents. The methylthio groups introduce sulfur-based hydrophobicity, contrasting with the target’s sulfonyl group. The absence of a methoxyphenyl moiety may limit π-π stacking interactions critical for target binding .
Pyrimidine Derivatives with Heterocyclic Modifications
- 4-(4-Methoxyphenyl)-3,7-dimethyl-4,6-dihydropyrazolo[4,3:5,6]pyrano[2,3-d]pyrimidin-5(1H)-thione (Compound 8): This fused pyrimidine () incorporates a pyrazolo-pyrano ring system and a thione group. The 4-methoxyphenyl substituent mirrors the target’s 5-chloro-2-methoxyphenyl group, suggesting shared electronic effects on receptor binding .
4,6-Dichloro-5-methoxypyrimidine :
A simpler derivative () with chloro and methoxy substituents. The absence of the piperidine-sulfonyl sidechain limits its complexity but highlights the role of halogenation in enhancing electrophilicity and intermolecular interactions (e.g., Cl···N contacts in crystal packing) .
Piperidine-Linked Aromatic Systems
- N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a): This compound () uses a benzamide linkage to piperidine, with trifluoromethyl and ethylthioureido groups. The benzyl-piperidine scaffold may share conformational flexibility with the target’s piperidin-4-ylmethoxy group .
- Chromeno[4,3-d]pyrimidin-5-one with Piperidine-Phenyl Substituents: This fused system () includes a piperidine-phenyl group linked to a chromeno-pyrimidine core.
Analytical Characterization
- NMR and MS : All compounds in , and 6 were characterized via ¹H/¹³C NMR and ESI-MS, confirming structural integrity. The target compound’s 5-chloro-2-methoxyphenyl group would produce distinct aromatic signals and chlorine isotopic patterns in MS .
- Melting Points : reports melting points of 132–230°C for sulfonamide derivatives. The target’s higher molecular weight and polar sulfonyl group may elevate its melting point beyond this range .
Crystallographic Insights
- highlights Cl···N interactions (3.09–3.10 Å) in 4,6-dichloro-5-methoxypyrimidine. Similar interactions in the target compound could influence crystal packing and stability .
Biological Activity
The compound 4-((1-((5-Chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine is a complex organic molecule that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 425.9 g/mol. The structural complexity arises from the presence of a pyrimidine ring, a piperidine moiety, and a sulfonyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2320670-10-6 |
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The sulfonyl group enhances the compound's ability to inhibit specific enzymes, while the piperidine structure is associated with various pharmacological effects such as analgesic and anti-inflammatory activities.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and urease, which are important in various physiological processes.
- Receptor Modulation : Its ability to bind to specific receptors may influence neurotransmitter release and signal transduction pathways.
Biological Activities
Research indicates that This compound exhibits several biological activities:
Antibacterial Activity
Studies have demonstrated that this compound possesses significant antibacterial properties against various strains including:
- Salmonella Typhi
- Escherichia coli
- Staphylococcus aureus
These effects are attributed to its ability to disrupt bacterial cell wall synthesis or function.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
Anticancer Potential
Preliminary studies suggest that it may exhibit anticancer activity by inducing apoptosis in cancer cell lines. The mechanism appears to involve modulation of cell cycle regulators.
Case Studies
- Antibacterial Efficacy : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antibacterial activity of synthesized derivatives related to this compound. The results highlighted that modifications in the piperidine structure significantly enhanced antibacterial potency against tested strains .
- Enzyme Inhibition Studies : Another research effort focused on assessing the enzyme inhibitory effects of similar compounds. It was found that derivatives containing the sulfonamide moiety displayed substantial inhibition of AChE, indicating potential for treating neurodegenerative diseases .
- Anticancer Activity : In vitro studies on cancer cell lines demonstrated that derivatives of this compound could inhibit cell proliferation and induce apoptosis, suggesting potential applications in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
